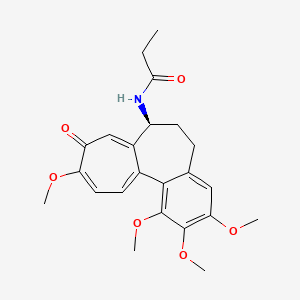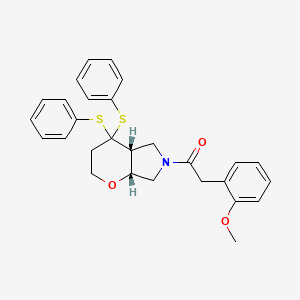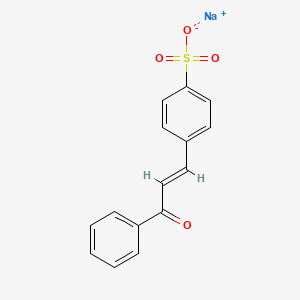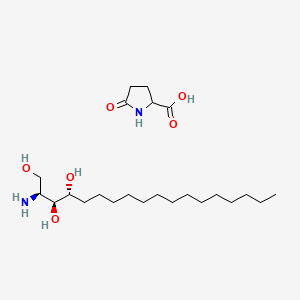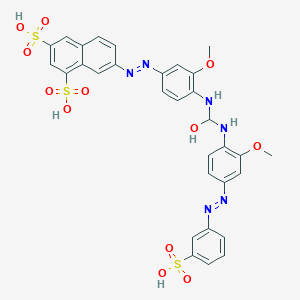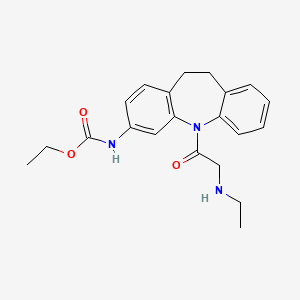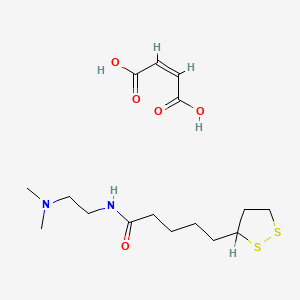
(+/-)-Thioctamidoethyl dimethylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Thioctamidoethyl dimethylamine maleate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thioamide group, which is known for its biological activity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Thioctamidoethyl dimethylamine maleate typically involves the reaction of dimethylamine with a suitable thioamide precursor under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a source of dimethylamine. The reaction is carried out at elevated temperatures, often around 120°C, in the presence of a base such as sodium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the thioamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Thioctamidoethyl dimethylamine maleate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(+/-)-Thioctamidoethyl dimethylamine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s thioamide group is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties contribute to the efficacy of the final products.
Wirkmechanismus
The mechanism of action of (+/-)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction is often mediated by the formation of a thioamide-protein adduct, which can disrupt normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetamide: Another thioamide compound with similar reactivity but different biological activity.
Dimethylamine hydrochloride: Shares the dimethylamine group but lacks the thioamide functionality.
Thioacetamide S-oxide: An oxidized derivative of thioacetamide with distinct chemical properties.
Uniqueness
(+/-)-Thioctamidoethyl dimethylamine maleate is unique due to the combination of its thioamide and dimethylamine groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Eigenschaften
CAS-Nummer |
865661-00-3 |
|---|---|
Molekularformel |
C16H28N2O5S2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
SKAQSQJRTMBTAW-BTJKTKAUSA-N |
Isomerische SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


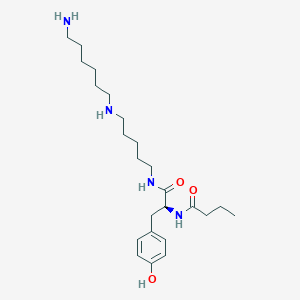
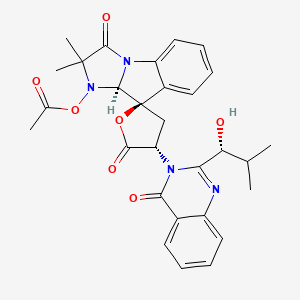
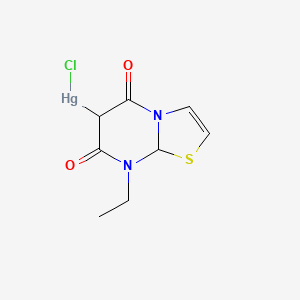

![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
